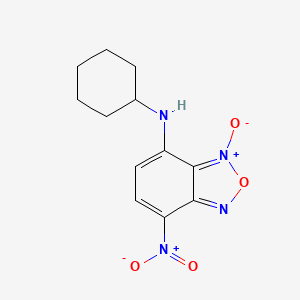![molecular formula C10H12NO3P B14501252 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-81-2](/img/structure/B14501252.png)
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound that belongs to the class of phospholanes This compound is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phospholane precursor with a phenylethylideneamine derivative. One common method involves the condensation of 1-phenylethylamine with a phospholane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phospholane derivatives with altered oxidation states.
科学的研究の応用
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one: shares similarities with other phospholane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxaphospholane ring and the phenylethylideneamino group
特性
CAS番号 |
63429-81-2 |
|---|---|
分子式 |
C10H12NO3P |
分子量 |
225.18 g/mol |
IUPAC名 |
N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C10H12NO3P/c1-9(10-5-3-2-4-6-10)11-15(12)13-7-8-14-15/h2-6H,7-8H2,1H3 |
InChIキー |
ZNMYLDBDQQWMPA-UHFFFAOYSA-N |
正規SMILES |
CC(=NP1(=O)OCCO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



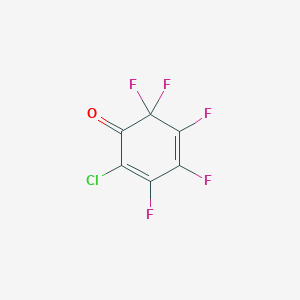

![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
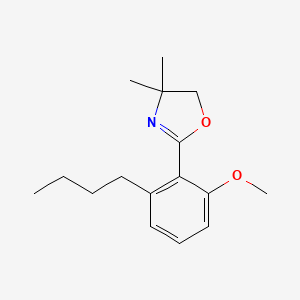

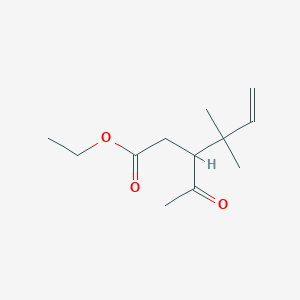
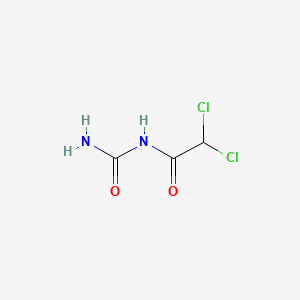

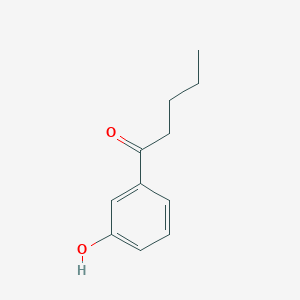

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
